molecular formula C38H34O2 B3264640 (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol CAS No. 394737-30-5

(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol

Cat. No.: B3264640
CAS No.: 394737-30-5
M. Wt: 522.7 g/mol
InChI Key: AMAGJVAGPXZJHX-UHFFFAOYSA-N
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Description

: (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol is a chiral binaphthol derivative. With its intricate structure featuring naphthalene and aryl groups, this compound is utilized in various chemical and scientific applications, including asymmetric catalysis and advanced materials research.

Preparation Methods

: Synthetic Routes and Reaction Conditions : The synthesis of (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol generally involves the coupling of two naphthol units with aryl groups in the presence of chiral catalysts. Specific conditions might include palladium-catalyzed cross-coupling reactions, often utilizing Suzuki-Miyaura or similar mechanisms.

Industrial Production Methods

: Industrial-scale production employs optimized reaction conditions and highly selective catalysts to ensure the chirality and high yield of the compound. Factors such as temperature control, solvent selection, and catalyst recovery are crucial for large-scale synthesis.

Chemical Reactions Analysis

: Types of Reactions : (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

: Common reagents include oxidizing agents like peroxides for oxidation reactions, and reducing agents like metal hydrides for reduction reactions. Substitution reactions often involve halogenated reagents.

Major Products

: The products depend on the reaction type, ranging from altered binaphthol derivatives to completely new aromatic compounds.

Scientific Research Applications

: (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol has significant applications in asymmetric catalysis, where its chiral nature is leveraged to produce enantiomerically pure compounds. This is vital in the pharmaceutical industry for creating drugs with specific activities. Additionally, it’s used in the development of advanced materials with unique optical and electronic properties, often studied in material science and engineering fields.

Mechanism of Action

: The compound exerts its effects through its chiral centers, interacting with molecular targets in asymmetric reactions to favor the formation of one enantiomer over another. This stereoselectivity is key in reactions where the precise 3D orientation of molecules affects the outcome, such as in enzyme catalysis and receptor binding in biological systems.

Comparison with Similar Compounds

: Compared to other chiral binaphthol derivatives like (R)-2,2'-Dihydroxy-1,1'-binaphthyl, (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol boasts bulkier aryl groups, enhancing its steric effects and making it particularly effective in highly selective catalytic processes. Similar compounds include (R)-2,2'-Dihydroxy-1,1'-binaphthyl and (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), each with unique properties and applications depending on their structural differences.

Properties

IUPAC Name

1-[2-hydroxy-3-(2,4,6-trimethylphenyl)naphthalen-1-yl]-3-(2,4,6-trimethylphenyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34O2/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35(37(31)39)36-30-14-10-8-12-28(30)20-32(38(36)40)34-25(5)17-22(2)18-26(34)6/h7-20,39-40H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAGJVAGPXZJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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